molecular formula C11H13N3S2 B6147053 5-[2-(propylsulfanyl)phenyl]-1,3,4-thiadiazol-2-amine CAS No. 112764-31-5

5-[2-(propylsulfanyl)phenyl]-1,3,4-thiadiazol-2-amine

Cat. No. B6147053
CAS RN: 112764-31-5
M. Wt: 251.4
InChI Key:
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Description

5-[2-(propylsulfanyl)phenyl]-1,3,4-thiadiazol-2-amine (PSTDA) is a synthetic compound that has been studied for its potential applications in various scientific fields. PSTDA has been found to have a wide range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. PSTDA has also been used in laboratory experiments as a reagent for the synthesis of various compounds.

Scientific Research Applications

5-[2-(propylsulfanyl)phenyl]-1,3,4-thiadiazol-2-amine has been studied for its potential applications in various scientific fields. In particular, 5-[2-(propylsulfanyl)phenyl]-1,3,4-thiadiazol-2-amine has been found to have anti-inflammatory, antioxidant, and antimicrobial properties. It has been used in laboratory experiments as a reagent for the synthesis of various compounds. 5-[2-(propylsulfanyl)phenyl]-1,3,4-thiadiazol-2-amine has also been studied for its potential applications in the treatment of cancer and other diseases, as well as its potential use as an insecticide.

Mechanism of Action

The exact mechanism of action of 5-[2-(propylsulfanyl)phenyl]-1,3,4-thiadiazol-2-amine is not fully understood. However, it is believed that 5-[2-(propylsulfanyl)phenyl]-1,3,4-thiadiazol-2-amine may act as an antioxidant by scavenging free radicals and reducing oxidative damage. 5-[2-(propylsulfanyl)phenyl]-1,3,4-thiadiazol-2-amine also has anti-inflammatory properties, and it is believed that these properties may be due to the inhibition of pro-inflammatory cytokines. Additionally, 5-[2-(propylsulfanyl)phenyl]-1,3,4-thiadiazol-2-amine has been found to have antimicrobial properties, which may be due to its ability to interfere with the cell membrane of bacteria.
Biochemical and Physiological Effects
5-[2-(propylsulfanyl)phenyl]-1,3,4-thiadiazol-2-amine has been found to have a wide range of biochemical and physiological effects. In laboratory experiments, 5-[2-(propylsulfanyl)phenyl]-1,3,4-thiadiazol-2-amine has been found to have anti-inflammatory, antioxidant, and antimicrobial properties. Additionally, 5-[2-(propylsulfanyl)phenyl]-1,3,4-thiadiazol-2-amine has been found to have anti-tumor effects, and it has been studied for its potential use in the treatment of cancer and other diseases. 5-[2-(propylsulfanyl)phenyl]-1,3,4-thiadiazol-2-amine has also been studied for its potential use as an insecticide.

Advantages and Limitations for Lab Experiments

5-[2-(propylsulfanyl)phenyl]-1,3,4-thiadiazol-2-amine has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize. Additionally, 5-[2-(propylsulfanyl)phenyl]-1,3,4-thiadiazol-2-amine has a wide range of biological activities, making it a useful reagent for the synthesis of various compounds. However, 5-[2-(propylsulfanyl)phenyl]-1,3,4-thiadiazol-2-amine has several limitations for use in laboratory experiments. It is a relatively unstable compound, and it can degrade over time. Additionally, 5-[2-(propylsulfanyl)phenyl]-1,3,4-thiadiazol-2-amine is toxic and should be handled with care.

Future Directions

The potential applications of 5-[2-(propylsulfanyl)phenyl]-1,3,4-thiadiazol-2-amine are still being explored. Future research will focus on exploring the mechanism of action of 5-[2-(propylsulfanyl)phenyl]-1,3,4-thiadiazol-2-amine and its potential applications in the treatment of cancer and other diseases, as well as its potential use as an insecticide. Additionally, further research will focus on the development of more efficient and cost-effective methods for the synthesis of 5-[2-(propylsulfanyl)phenyl]-1,3,4-thiadiazol-2-amine. Finally, research will focus on the development of new compounds based on 5-[2-(propylsulfanyl)phenyl]-1,3,4-thiadiazol-2-amine that have improved biological activities.

Synthesis Methods

5-[2-(propylsulfanyl)phenyl]-1,3,4-thiadiazol-2-amine can be synthesized using a variety of methods, including the condensation reaction of 2-aminobenzonitrile and thioglycolic acid, the reaction of 2-aminobenzonitrile and propylsulfanylacetic acid, and the reaction of 2-aminobenzonitrile and 2-mercaptobenzonitrile. The most commonly used method for the synthesis of 5-[2-(propylsulfanyl)phenyl]-1,3,4-thiadiazol-2-amine is the reaction of 2-aminobenzonitrile and propylsulfanylacetic acid, which results in the formation of a propylsulfanylbenzamide intermediate which can then be further reacted with thioglycolic acid to form 5-[2-(propylsulfanyl)phenyl]-1,3,4-thiadiazol-2-amine.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-[2-(propylsulfanyl)phenyl]-1,3,4-thiadiazol-2-amine' involves the reaction of 2-amino-5-mercapto-1,3,4-thiadiazole with 2-bromo-1-(propylsulfanyl)benzene in the presence of a base to form the desired product.", "Starting Materials": [ "2-amino-5-mercapto-1,3,4-thiadiazole", "2-bromo-1-(propylsulfanyl)benzene", "Base (e.g. potassium carbonate)" ], "Reaction": [ "Step 1: Dissolve 2-amino-5-mercapto-1,3,4-thiadiazole (1.0 equiv) and base (2.0 equiv) in a suitable solvent (e.g. DMF, DMSO) and stir the mixture at room temperature for 30 minutes.", "Step 2: Add 2-bromo-1-(propylsulfanyl)benzene (1.2 equiv) to the reaction mixture and stir the mixture at room temperature for 24 hours.", "Step 3: Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g. ethyl acetate).", "Step 4: Purify the product by column chromatography or recrystallization to obtain the desired compound '5-[2-(propylsulfanyl)phenyl]-1,3,4-thiadiazol-2-amine'." ] }

CAS RN

112764-31-5

Product Name

5-[2-(propylsulfanyl)phenyl]-1,3,4-thiadiazol-2-amine

Molecular Formula

C11H13N3S2

Molecular Weight

251.4

Purity

95

Origin of Product

United States

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